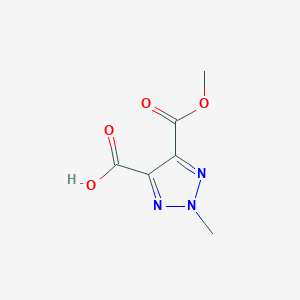![molecular formula C14H17N3O4 B13474224 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a dimethylaminophenyl group. It has been studied for its potential in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-{[4-(dimethylamino)phenyl]methyl}carbamate under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate has been extensively studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. It has been found to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production . Additionally, it suppresses the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Vergleich Mit ähnlichen Verbindungen
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate can be compared with other similar compounds, such as:
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a reagent in organic synthesis and amino acid protection.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A candidate for broad-spectrum antiepileptic drugs.
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used as an anticonvulsant.
Lacosamide: A functionalized amino acid used as an anticonvulsant.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in enhancing monoclonal antibody production and its potential in drug development.
Eigenschaften
Molekularformel |
C14H17N3O4 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-[[4-(dimethylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-16(2)11-5-3-10(4-6-11)9-15-14(20)21-17-12(18)7-8-13(17)19/h3-6H,7-9H2,1-2H3,(H,15,20) |
InChI-Schlüssel |
YBMQAQGZHZAEKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)


![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)

